molecular formula C15H22ClNO3 B1424540 Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219963-81-1

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1424540
CAS No.: 1219963-81-1
M. Wt: 299.79 g/mol
InChI Key: YSXWPYJTYPLNDH-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound belonging to the class of benzoate esters. It is a white crystalline powder that is soluble in water and organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; often conducted in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzoate derivatives .

Scientific Research Applications

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Explored for its potential therapeutic properties, such as its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to cellular receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride can be compared with other similar compounds, such as:

  • **Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl

Biological Activity

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound with the molecular formula C16H24ClNO3C_{16}H_{24}ClNO_3 and a molecular weight of 313.82 g/mol. It belongs to the class of piperidine derivatives, which are recognized for their diverse biological activities, particularly in neuropharmacology. This compound has garnered attention for its potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Neuropharmacological Effects

This compound exhibits significant neuropharmacological activity. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The piperidine moiety in this compound is known to act as an effective ligand for various receptors, suggesting its potential utility in treating conditions such as depression, anxiety, and neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects involve:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing physiological responses.
  • Enzyme Inhibition : Similar piperidine derivatives have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .
  • Electrophilic Aromatic Substitution : The piperidine moiety may participate in electrophilic aromatic substitution reactions, enhancing its versatility in biological applications.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Methyl 4-[2-(1-piperidinyl)ethoxy]benzoateC15H21NO3C_{15}H_{21}NO_3Slightly different piperidine substitution; potential variations in biological activity.
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoateC15H22ClNO3C_{15}H_{22}ClNO_3Different piperidine position; may exhibit distinct receptor interactions.
Methyl 4-[2-(pyrrolidinyl)ethoxy]benzoateC15H21NO3C_{15}H_{21}NO_3Substituted with a pyrrolidine ring; differing pharmacological properties compared to piperidine derivatives.

This comparative analysis highlights how structural nuances can contribute to the biological activities and therapeutic potential of these compounds.

Neuroactive Drug Development

Recent studies have explored the use of this compound as a lead compound for developing neuroactive drugs. For instance, research has demonstrated its binding affinity to various neurotransmitter receptors, providing insights into its pharmacological profile.

Anticancer Potential

Beyond neuropharmacology, some derivatives of piperidine have been investigated for anticancer properties. For example, analogs have shown cytotoxicity against specific cancer cell lines, indicating that modifications to the piperidine structure can enhance biological efficacy .

Alzheimer’s Disease Treatment

Research has indicated that compounds similar to this compound can inhibit AChE and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling pathways critical for cognitive function. These findings suggest potential applications in Alzheimer's disease therapy .

Properties

IUPAC Name

methyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)12-5-7-14(8-6-12)19-11-9-13-4-2-3-10-16-13;/h5-8,13,16H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXWPYJTYPLNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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